1,1,1-Trifluoro-3-nitrobutan-2-ol
Overview
Description
1,1,1-Trifluoro-3-nitrobutan-2-ol: is an organic compound with the molecular formula C4H6F3NO3 and a molecular weight of 173.09 g/mol . This compound is characterized by the presence of trifluoromethyl and nitro functional groups, which impart unique chemical properties. It is used in various research and industrial applications due to its reactivity and stability.
Scientific Research Applications
1,1,1-Trifluoro-3-nitrobutan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-nitrobutan-2-ol can be synthesized through the reaction of 1,1,1-trifluoro-2,3-epoxypropane with structurally different long-chain alcohols under microwave irradiation at room temperature in the absence of solvent . This method is highly efficient and environmentally friendly.
Industrial Production Methods: Industrial production methods for this compound typically involve continuous synthesis processes. For example, a continuous synthesis method involves the reaction of vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride in a continuous reactor . This method ensures high efficiency and safety during large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-3-nitrobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of 1,1,1-trifluoro-3-aminobutan-2-ol.
Substitution: Formation of various substituted trifluoromethyl compounds.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-nitrobutan-2-ol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
- 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
- 1,1,1-Trifluoro-3-aminobutan-2-ol
- 1,1,1-Trifluoro-3-chlorobutan-2-ol
Comparison: 1,1,1-Trifluoro-3-nitrobutan-2-ol is unique due to the presence of both trifluoromethyl and nitro groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and potential applications. For example, the nitro group makes it more reactive in redox reactions compared to its amino or chloro analogs.
Properties
IUPAC Name |
1,1,1-trifluoro-3-nitrobutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO3/c1-2(8(10)11)3(9)4(5,6)7/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQGAGPKSOAOPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)(F)F)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866409 | |
Record name | 1,1,1-Trifluoro-3-nitrobutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
434-39-9 | |
Record name | 1,1,1-Trifluoro-3-nitro-2-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=434-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC3640 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3640 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,1-trifluoro-3-nitrobutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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